molecular formula C17H21NO2 B1609228 Tropanyl trans-cinnamate CAS No. 35721-92-7

Tropanyl trans-cinnamate

Cat. No.: B1609228
CAS No.: 35721-92-7
M. Wt: 271.35 g/mol
InChI Key: KXRXYBFOJWGYEH-WJDWOHSUSA-N
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Description

Tropanyl trans-cinnamate is a chemical compound that combines the tropane alkaloid structure with the cinnamate moiety. Tropane alkaloids are known for their presence in plants like belladonna and coca, while cinnamates are aromatic compounds derived from cinnamic acid, commonly found in cinnamon and other plants. This compound is of interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tropanyl trans-cinnamate typically involves the esterification of tropanol with trans-cinnamic acid. This can be achieved through a reaction where tropanol and trans-cinnamic acid are heated in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous-flow microreactors to enhance efficiency and yield. The use of enzymatic catalysts, such as Lipozyme® TL IM, can also be employed to facilitate the esterification process under milder conditions, making the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions: Tropanyl trans-cinnamate can undergo various chemical reactions, including:

    Oxidation: The cinnamate moiety can be oxidized to form cinnamic acid derivatives.

    Reduction: The double bond in the cinnamate structure can be reduced to form dihydrocinnamate derivatives.

    Substitution: The aromatic ring of the cinnamate moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine or bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products:

Scientific Research Applications

Tropanyl trans-cinnamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tropanyl trans-cinnamate involves its interaction with various molecular targets. The cinnamate moiety can interact with enzymes and receptors involved in inflammatory pathways, potentially inhibiting their activity. Additionally, the tropane structure may interact with neurotransmitter receptors, influencing neurological pathways. These interactions can lead to a range of biological effects, including anti-inflammatory, analgesic, and antimicrobial activities .

Comparison with Similar Compounds

Properties

IUPAC Name

(E)-3-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-18-14-7-8-15(18)10-13(9-14)16(11-17(19)20)12-5-3-2-4-6-12/h2-6,11,13-15H,7-10H2,1H3,(H,19,20)/b16-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRXYBFOJWGYEH-WJDWOHSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)C(=CC(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2CCC1CC(C2)/C(=C\C(=O)O)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35721-92-7
Record name Tropan-3alpha-yl cinnamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035721927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tropanyl trans-cinnamate
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Tropanyl trans-cinnamate
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Tropanyl trans-cinnamate

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